iso-Boc-His(Dnp)-OH
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Overview
Description
Iso-Boc-His(Dnp)-OH is a synthetic compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dinitrophenyl (Dnp) group on the histidine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iso-Boc-His(Dnp)-OH typically involves the protection of the amino group of histidine with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dinitrophenyl (Dnp) group on the imidazole ring of histidine. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield by optimizing reaction conditions and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Iso-Boc-His(Dnp)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Substitution Reactions: The Dnp group can be displaced by nucleophiles under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Histidine: Removal of Boc group yields free histidine.
Substituted Histidine: Replacement of Dnp group with nucleophiles.
Scientific Research Applications
Iso-Boc-His(Dnp)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Bioconjugation: For attaching histidine residues to other molecules.
Medicinal Chemistry: In the design of peptide-based drugs and inhibitors.
Biological Studies: To study the role of histidine in enzyme active sites and protein interactions.
Mechanism of Action
The mechanism of action of iso-Boc-His(Dnp)-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Dnp group can be selectively removed or substituted. This allows for precise control over the synthesis and modification of peptides.
Comparison with Similar Compounds
Similar Compounds
Boc-His(Trt)-OH: Features a trityl (Trt) protecting group instead of Dnp.
Fmoc-His(Dnp)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Z-His(Dnp)-OH: Contains a benzyloxycarbonyl (Z) group.
Uniqueness
Iso-Boc-His(Dnp)-OH is unique due to the combination of Boc and Dnp groups, which provide stability and selective reactivity. This makes it particularly useful in complex peptide synthesis and modification.
Properties
Molecular Formula |
C17H19N5O8 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 |
InChI Key |
AHBPKGJUEPOXHK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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